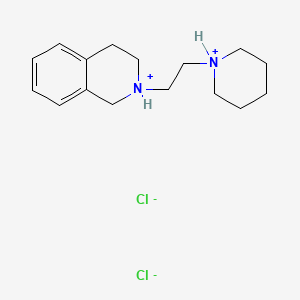
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Piperidinoethyl Group: The piperidinoethyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the piperidinoethyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group at the 2-position instead of the piperidinoethyl group.
1,2,3,4-Tetrahydro-2-methylisoquinoline: A methyl-substituted analog with different biological activities.
Uniqueness
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
生物活性
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H26Cl2N2
- Molecular Weight : 347.3 g/mol
- IUPAC Name : 1,2,3,4-tetrahydro-2-(2-piperidin-1-ium-1-ylethyl)-isoquinolin-2-ium;dichloride
This compound features a tetrahydroisoquinoline core structure with a piperidinoethyl side chain, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate promising activities against various pathogenic strains of bacteria and fungi. In particular:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for certain derivatives were reported to be in the range of 7.0–9.0 μg/mL against Bacillus cereus and Staphylococcus aureus, comparable to standard antibiotics like amoxicillin .
| Pathogen | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |
|---|---|---|---|
| Bacillus cereus | 7.0–9.0 | Amoxicillin | 3.0–5.0 |
| Staphylococcus aureus | 8.0–9.0 | Amoxicillin | 6.0 |
| Aspergillus flavus | 9.0 | Clotrimazole | 4.0 |
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies on similar tetrahydroisoquinoline derivatives have demonstrated significant antiproliferative effects on various cancer cell lines:
- Breast Cancer Cell Lines : Chalcone analogues containing methoxy groups showed significant anticancer activity and induced cell cycle arrest in mouse and human breast cancer cell lines . The effectiveness of these compounds was evaluated using assays such as MTT and SRB screening.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, influencing neurological functions.
- Enzyme Inhibition : It has been suggested that this compound can act as an inhibitor for enzymes such as monoamine oxidase and glucosidases, which are critical in metabolic pathways .
Case Studies
Recent studies have focused on the synthesis of novel derivatives and their biological evaluations:
- Synthesis of Novel Derivatives : Research demonstrated the synthesis of new piperidinyl tetrahydrothieno[2,3-c]isoquinolines that exhibited promising antibacterial and antifungal activities .
- Anticancer Evaluation : A study highlighted the anticancer effects of methoxy-substituted chalcone derivatives against breast cancer cells, showcasing their potential as therapeutic agents .
特性
CAS番号 |
101670-57-9 |
|---|---|
分子式 |
C16H26Cl2N2 |
分子量 |
317.3 g/mol |
IUPAC名 |
2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-4-9-17(10-5-1)12-13-18-11-8-15-6-2-3-7-16(15)14-18;;/h2-3,6-7H,1,4-5,8-14H2;2*1H |
InChIキー |
NJSZMAPVPARRCG-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](CC1)CC[NH+]2CCC3=CC=CC=C3C2.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















